molecular formula C6H3Cl3 B7768115 1,3,5-Trichlorobenzene CAS No. 63697-19-8

1,3,5-Trichlorobenzene

Cat. No.: B7768115
CAS No.: 63697-19-8
M. Wt: 181.4 g/mol
InChI Key: XKEFYDZQGKAQCN-UHFFFAOYSA-N
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Description

1,3,5-Trichlorobenzene is an organochlorine compound and one of the three isomers of trichlorobenzene. It is characterized by its symmetrical structure, which makes it distinct from its other isomers. This compound exists as colorless crystals at room temperature, unlike its isomers which are typically liquids . It is not formed through the chlorination of benzene but is synthesized through specific chemical reactions.

Biochemical Analysis

Biochemical Properties

It has been found that bacterial cultures can reductively dechlorinate 1,3,5-Trichlorobenzene to monochlorobenzene . This suggests that this compound can interact with certain enzymes and proteins in these bacteria to undergo this transformation .

Cellular Effects

It is known that exposure to trichlorobenzenes can cause irritation to the eyes, skin, and respiratory tract . It may also have adverse effects on the liver and kidneys .

Molecular Mechanism

It is known that it can be reductively dechlorinated to monochlorobenzene in bacterial cultures . This suggests that it may interact with certain enzymes and proteins in these bacteria to undergo this transformation .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been found to be persistent under both aerobic and anaerobic conditions . Over time, it can be reductively dechlorinated to monochlorobenzene .

Dosage Effects in Animal Models

It is known that exposure to trichlorobenzenes can cause irritation to the eyes, skin, and respiratory tract . It may also have adverse effects on the liver and kidneys .

Metabolic Pathways

It is known that it can be reductively dechlorinated to monochlorobenzene in bacterial cultures . This suggests that it may interact with certain enzymes and proteins in these bacteria to undergo this transformation .

Transport and Distribution

Once dissolved, this compound can reach the groundwater table or drain into a waterway, where it will be diluted before volatilizing . Fragments of this compound can also be carried into a waterway and deposited at the bottom, where they will dissolve slowly .

Preparation Methods

1,3,5-Trichlorobenzene is synthesized through various methods. One common method involves the Sandmeyer reaction, where 3,5-dichloroaniline is treated with chlorine . Another method involves treating 5-chloro-1,3-dinitrobenzene or 3,5-dichloronitrobenzene with chlorine at temperatures ranging from 200 to 270°C . Industrial production often involves these methods due to their efficiency in yielding the desired compound.

Chemical Reactions Analysis

1,3,5-Trichlorobenzene undergoes several types of chemical reactions, including:

Common reagents used in these reactions include chlorine, reducing agents like hydrogen, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,3,5-Trichlorobenzene has several applications in scientific research and industry:

Comparison with Similar Compounds

1,3,5-Trichlorobenzene is unique due to its symmetrical structure. Similar compounds include:

  • 1,2,3-Trichlorobenzene
  • 1,2,4-Trichlorobenzene
  • 1,3,5-Tribromobenzene

These compounds differ in the position and type of halogen substituents, which affect their physical and chemical properties . The symmetrical structure of this compound makes it more stable and distinct in its reactivity compared to its isomers.

Properties

IUPAC Name

1,3,5-trichlorobenzene
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InChI

InChI=1S/C6H3Cl3/c7-4-1-5(8)3-6(9)2-4/h1-3H
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InChI Key

XKEFYDZQGKAQCN-UHFFFAOYSA-N
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Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)Cl
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Molecular Formula

C6H3Cl3
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DSSTOX Substance ID

DTXSID8026195
Record name 1,3,5-Trichlorobenzene
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Molecular Weight

181.4 g/mol
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Physical Description

1,3,5-trichlorobenzene appears as white to off-white crystals. (NTP, 1992), Liquid, White to yellow solid; [ICSC] White or cream colored lumps or crystalline powder; [MSDSonline], WHITE-TO-YELLOW CRYSTALS OR POWDER WITH CHARACTERISTIC ODOUR.
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Boiling Point

407.1 °F at 760 mmHg (NTP, 1992), 208 °C, 1,3,5-Trichlorobenzene forms azeotropes with percentages of the following compounds yielding boiling points as listed: 50% camphor, bp 210.5 °C; 43% caproic acid, bp 204.0 °C; 60% m-Cresol, bp 200.5 °C; 40% p-Cresol, bp 200.2 °C; 35% N-Ethylaniline, bp 203.0 °C; Methone (% NA), bp 209.5 °C; 95% Phenol, bp 181.3 °C; p-Toluidine (% NA), bp 199.0. /From table/
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Flash Point

224.6 °F (NTP, 1992), 107 °C, 107 °C /closed cup/
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Solubility

less than 0.1 mg/mL at 67.1 °F (NTP, 1992), Soluble in chloroform, Sparingly sol in alcohol; freely sol in ether, benzene, petroleum ether, carbon disulfide, glacial acetic acid, In water, 6.01 mg/L at 25 °C, Solubility in water, g/100ml at 25 °C: 0.0006
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Density

1.456 g/cu m at 20 °C (liquid), Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.0
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Vapor Density

6.26 (NTP, 1992) - Heavier than air; will sink (Relative to Air)
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Vapor Pressure

10 mmHg at 172.4 °F (NTP, 1992), 0.24 [mmHg], 0.24 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 24
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Color/Form

Needles, White crystals, Long needles

CAS No.

108-70-3, 63697-19-8
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Melting Point

145 to 147 °F (NTP, 1992), 62.8 °C, 63 °C
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3,5-Trichlorobenzene
Reactant of Route 2
1,3,5-Trichlorobenzene
Reactant of Route 3
1,3,5-Trichlorobenzene
Reactant of Route 4
1,3,5-Trichlorobenzene
Reactant of Route 5
1,3,5-Trichlorobenzene
Reactant of Route 6
1,3,5-Trichlorobenzene

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